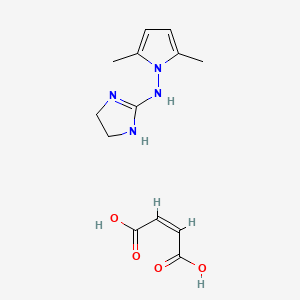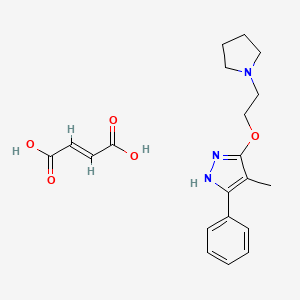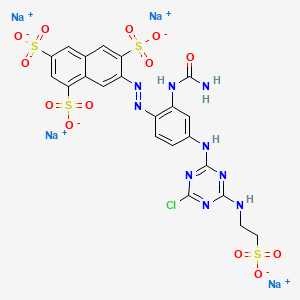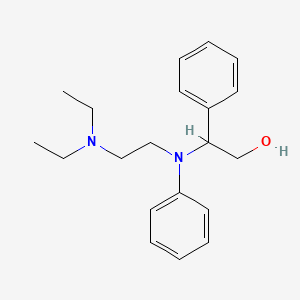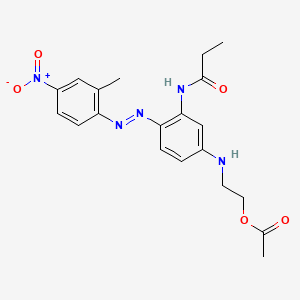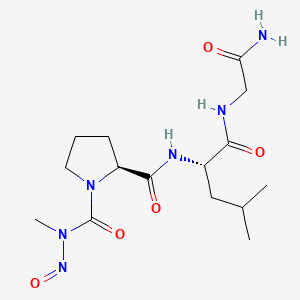
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylnitrosoamino group, a carbonyl group, and a peptide chain consisting of proline, leucine, and glycine residues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The process begins with the protection of amino and carboxyl groups to prevent unwanted reactions The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated SPPS, which allows for the efficient and high-throughput production of peptides. The nitrosation step can be scaled up using continuous flow reactors, which provide better control over reaction conditions and improve the overall yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The methylnitrosoamino group can be oxidized to form nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The peptide chain can undergo substitution reactions, where specific amino acid residues are replaced with other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions typically involve the use of protecting groups and coupling reagents, such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Modified peptides with different amino acid residues.
Applications De Recherche Scientifique
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in protein-protein interactions and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets and pathways. The methylnitrosoamino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of target proteins and affect various cellular processes. The peptide chain can also interact with specific receptors and enzymes, further contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-leucylglycinamide can be compared with other similar compounds, such as:
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-alanylglycinamide: Similar structure but with an alanine residue instead of leucine.
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-valylglycinamide: Similar structure but with a valine residue instead of leucine.
1-((Methylnitrosoamino)carbonyl)-L-prolyl-L-isoleucylglycinamide: Similar structure but with an isoleucine residue instead of leucine.
The uniqueness of this compound lies in its specific combination of amino acid residues and the presence of the methylnitrosoamino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
83472-43-9 |
|---|---|
Formule moléculaire |
C15H26N6O5 |
Poids moléculaire |
370.40 g/mol |
Nom IUPAC |
(2S)-2-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-N-methyl-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C15H26N6O5/c1-9(2)7-10(13(23)17-8-12(16)22)18-14(24)11-5-4-6-21(11)15(25)20(3)19-26/h9-11H,4-8H2,1-3H3,(H2,16,22)(H,17,23)(H,18,24)/t10-,11-/m0/s1 |
Clé InChI |
CMJWMPSOZPLLDT-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(C)N=O |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


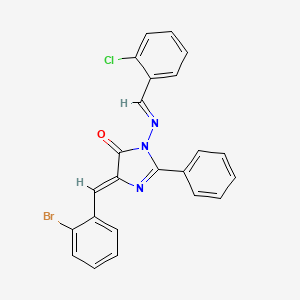

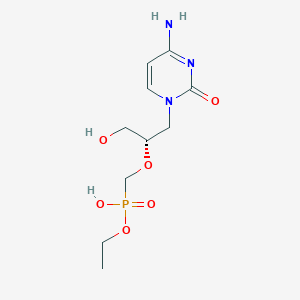

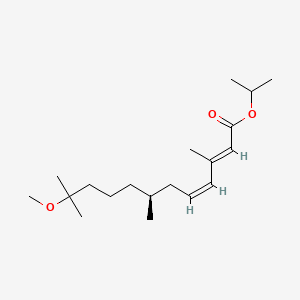

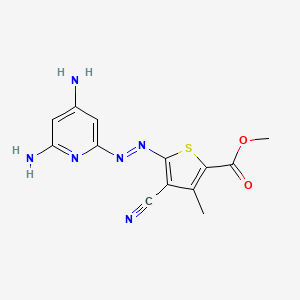
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
